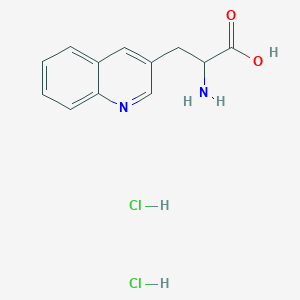
2,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is a synthetic compound featuring a complex molecular structure. Its unique arrangement of benzamide, dimethyl, and methylpyridazinyl groups makes it of significant interest in various scientific domains, including medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide typically involves multi-step organic reactions. The process starts with the appropriate benzamide precursor, followed by the introduction of the dimethyl groups through selective methylation. The final step usually involves the attachment of the 6-methylpyridazinyl group via nucleophilic substitution, facilitated by suitable catalysts and solvents.
Industrial Production Methods: In industrial settings, the synthesis of this compound may be scaled up using continuous flow chemistry techniques to ensure high yield and purity. The reaction conditions are optimized to reduce the production of side products and to minimize energy consumption. Common industrial reagents include dimethyl sulfate or methyl iodide for methylation and pyridazinol derivatives for introducing the pyridazinyl moiety.
Analyse Chemischer Reaktionen
Types of Reactions: This compound undergoes a variety of chemical reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidation reactions may involve reagents like potassium permanganate or hydrogen peroxide, while reduction reactions typically employ agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often utilize bases like sodium hydroxide or acids like hydrochloric acid, depending on the desired transformation.
Major Products Formed: The major products formed from these reactions include modified benzamide derivatives, which retain the core structure but exhibit altered functional groups that can further enhance their chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
In scientific research, 2,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide finds applications across various fields:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Acts as a probe to study biochemical pathways involving benzamide and pyridazinyl groups.
Medicine: : Investigated for its potential as an active pharmaceutical ingredient, particularly in the treatment of diseases where modulation of specific biochemical pathways is beneficial.
Industry: : Applied in the development of specialty chemicals and advanced materials due to its unique properties.
Wirkmechanismus
The mechanism of action for 2,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. This interaction often leads to the modulation of signaling pathways, which can result in therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application, but typically involve inhibition or activation of key biochemical processes.
Vergleich Mit ähnlichen Verbindungen
2,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide can be compared to other benzamide derivatives and pyridazinyl compounds.
Similar Compounds:
2,5-dimethyl-N-(4-pyridyl)benzamide
6-methylpyridazin-3-yl derivatives
N-(4-phenyl)benzamide compounds
These compounds share structural similarities but differ in their substituents, which can result in distinct chemical and biological behaviors. The presence of the 6-methylpyridazinyl group in our compound imparts unique reactivity and biological activity, setting it apart from other similar compounds.
Hope this comprehensive breakdown provides you with valuable insights into the fascinating world of this compound!
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-4-5-14(2)18(12-13)20(24)21-16-7-9-17(10-8-16)25-19-11-6-15(3)22-23-19/h4-12H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRJZHWADWXIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)OC3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenoxypropanamide](/img/structure/B2852870.png)
![Methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2852871.png)
![N-(2-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2852874.png)

![3-[1-(Oxan-4-yl)azetidin-3-yl]-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2852876.png)
![2-(3-{[(3-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2852877.png)

![N-[(3-Fluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2852881.png)


![N-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2852887.png)

![N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2852889.png)

